

NMR Characterization of N-Boc-glycylglycine: A Comparative Guide

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Compound of Interest

Compound Name: *Boc-Gly-Gly-OH*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Boc-glycylglycine. Due to the limited availability of a complete, published dataset specifically for N-Boc-glycylglycine, this guide presents a detailed examination of the NMR data for its constituent fragments, N-Boc-glycine and glycylglycine, to offer a well-grounded prediction of the expected spectral features of the target molecule. This approach, supplemented by data from related N-Boc-protected dipeptides, allows for a comprehensive understanding of the key structural and electronic environments within N-Boc-glycylglycine.

Predicted and Comparative NMR Data

The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for N-Boc-glycine and glycylglycine. These values serve as a basis for predicting the chemical shifts in N-Boc-glycylglycine, providing a valuable reference for researchers working with this and similar compounds.

Table 1: ^1H NMR Chemical Shift Data (in ppm)

Compound	Boc (9H, s)	α -CH ₂ (Gly ¹)	α -CH ₂ (Gly ²)	NH (Boc)	NH (Amide)	COOH	Solvent
N-Boc-glycine	1.45	3.89	-	5.2 (br s)	-	10.5 (br s)	CDCl ₃
Glycylglycine	-	3.83	3.75	-	8.1 (t)	8.3 (br s)	D ₂ O
Predicted N-Boc-glycylglycine	~1.45	~3.9-4.0	~3.8-3.9	~5.3 (br t)	~8.2 (br t)	~10-12 (br s)	CDCl ₃ /DMSO-d ₆

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Compound	Boc C(CH ₃) ₃	Boc C(CH ₃) ₃	α -CH ₂ (Gly ¹)	α -CH ₂ (Gly ²)	C=O (Boc)	C=O (Amide)	C=O (Acid)	Solvent
N-Boc-glycine	28.3	80.0	42.3	-	156.0	-	174.5	CDCl ₃
Glycylglycine	-	-	42.1	41.0	-	169.5	175.8	D ₂ O
Predicted N-Boc-glycylglycine	~28.3	~80.2	~43.5	~41.2	~156.2	~169.0	~173.0	CDCl ₃ /DMSO-d ₆

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound like N-Boc-glycylglycine is outlined below.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample (N-Boc-glycylglycine) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-5 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: 10-15 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

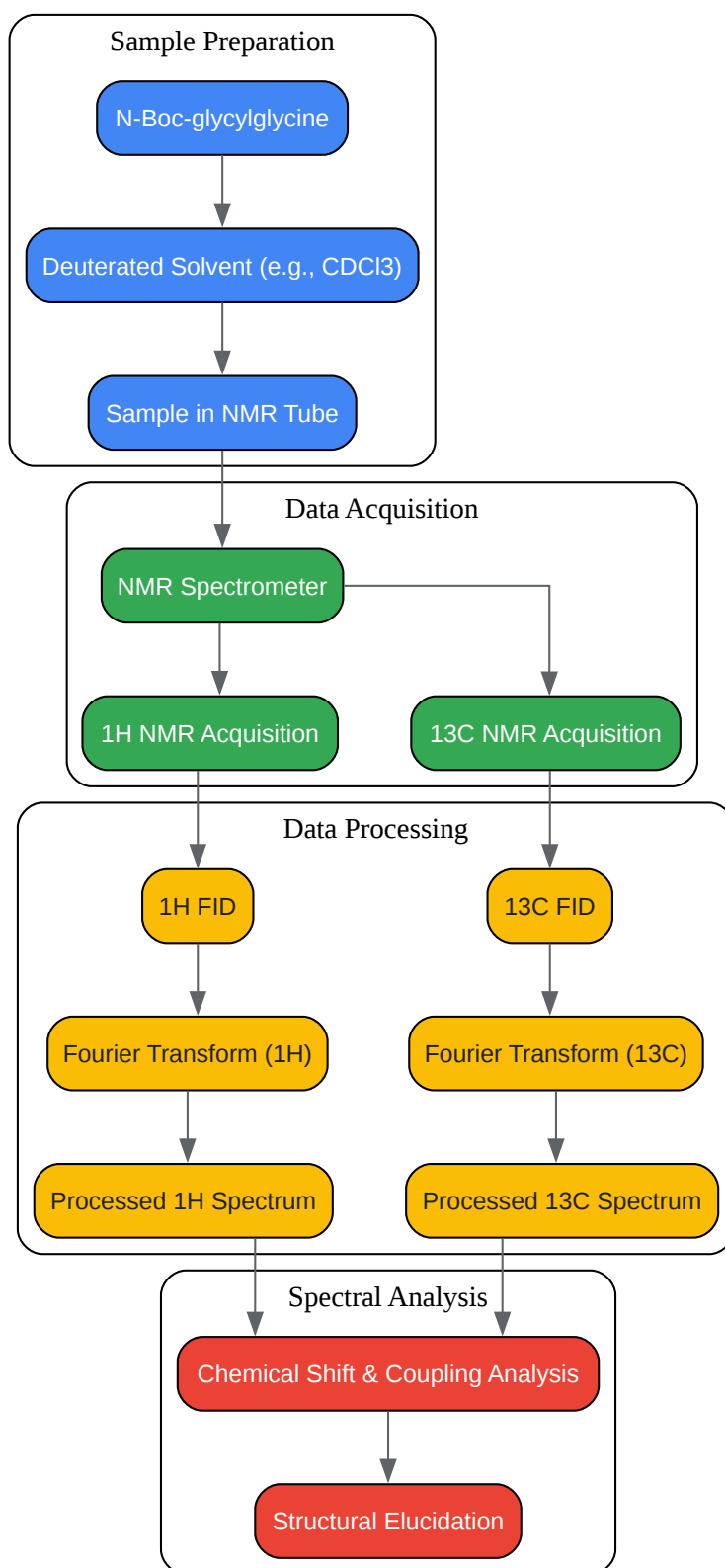
^{13}C NMR Spectroscopy:

- Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ^{13}C).
- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Acquisition Parameters:
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C).
 - Relaxation delay (d1): 2-5 seconds.

- Acquisition time: 1-2 seconds.
- Spectral width: 200-250 ppm.
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

Workflow and Data Analysis

The general workflow for NMR characterization involves sample preparation, data acquisition, processing, and spectral analysis to elucidate the chemical structure.



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Caption: General workflow for NMR characterization of N-Boc-glycylglycine.

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